Defluoro Pitavastatin Calcium Salt, also known as Desfluoro Pitavastatin Calcium, is a derivative of Pitavastatin, a well-known lipid-lowering medication. This compound is classified as an impurity of Pitavastatin, which is used primarily in the treatment of hyperlipidemia and related cardiovascular conditions. The chemical structure of Defluoro Pitavastatin Calcium Salt includes specific functional groups that contribute to its biological activity.
Defluoro Pitavastatin Calcium Salt is synthesized as part of the production process for Pitavastatin. It serves as a reference standard in quality control and assurance during the manufacturing of Pitavastatin and its formulations. Its chemical identity is defined by the CAS number 847849-67-6, and it is recognized in various scientific and pharmaceutical contexts as an impurity that may arise during synthesis .
This compound falls under the category of statins, specifically as a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase. Statins are widely used in clinical settings to manage cholesterol levels and reduce cardiovascular risk factors . Defluoro Pitavastatin Calcium Salt is also categorized as an impurity, which highlights its role in the context of pharmaceutical quality control .
The synthesis of Defluoro Pitavastatin Calcium Salt involves several key steps, typically starting from simpler organic compounds. The synthetic routes can vary, but they generally include:
The industrial production methods for Defluoro Pitavastatin Calcium Salt focus on optimizing reaction conditions to ensure high yield and purity. Techniques such as batch processing are employed, where reactions are conducted in large reactors with precise control over variables like temperature and pH. Purification processes may include crystallization and chromatography to isolate the desired product from impurities .
The molecular formula for Defluoro Pitavastatin Calcium Salt is , with a molecular weight of approximately 847.0186 g/mol . The structure features a complex arrangement of rings and functional groups typical of statins.
Defluoro Pitavastatin Calcium Salt can undergo various chemical reactions:
Common reagents used in these reactions include:
These reactions can lead to various derivatives that may exhibit different pharmacological properties.
Defluoro Pitavastatin Calcium Salt functions primarily by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme plays a crucial role in cholesterol biosynthesis by catalyzing the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a precursor in cholesterol synthesis. By inhibiting this enzyme, Defluoro Pitavastatin reduces cholesterol levels in the liver and subsequently lowers low-density lipoprotein cholesterol levels in the bloodstream .
Defluoro Pitavastatin Calcium Salt typically exists as a crystalline solid. Its stability and solubility characteristics are essential for its application in pharmaceuticals.
Key chemical properties include:
Relevant data regarding its physical state and stability under different conditions are vital for its use in pharmaceutical formulations.
Defluoro Pitavastatin Calcium Salt has several scientific applications:
The stereoselective construction of the syn-dihydroxyheptanoic acid side chain in defluoro pitavastatin calcium salt represents a pivotal synthetic challenge. Modern approaches leverage catalytic diastereoselective reactions to install the C3 and C5 stereocenters with high fidelity. The bismuth-catalyzed two-component hemiacetal/oxa-Michael addition reaction enables efficient assembly of the C6-formyl synthon starting from (S)-epichlorohydrin. This method uses Bi(OTf)₃ (5-10 mol%) to catalyze the addition of acetaldehyde to (S)-α,β-unsaturated ketone precursors, achieving diastereoselectivities >95:5 dr and 98% ee for the critical 1,3-syn-diol acetal motif [9]. Mechanochemical methods provide complementary stereocontrol through extrusive Suzuki-Miyaura couplings using NiCl₂(dppp) (10 mol%) under solvent-free ball milling conditions. This approach yields the quinoline core with 93% isolated yield and retains stereointegrity during downstream functionalization [2].
Table 1: Stereoselective Methods Comparison
Method | Catalyst | Diastereoselectivity | Enantiomeric Excess | Overall Yield |
---|---|---|---|---|
Bismuth oxa-Michael | Bi(OTf)₃ | >95:5 dr | 98% ee | 76% |
Nickel mechanochemical | NiCl₂(dppp) | N/A | >99% ee | 93% |
Wittig coupling | Triphenylphosphine | 85:15 dr | 90% ee | 68% |
The 2-cyclopropyl-4-(4-fluorophenyl)quinoline core dictates both the synthetic strategy and biological functionality of defluoro pitavastatin derivatives. The cyclopropyl group significantly enhances HMG-CoA reductase binding affinity through hydrophobic interactions with the enzyme's catalytic pocket. Synthetic access to this moiety traditionally relied on hazardous reagents like PBr₃ or acyl chlorides [1]. Contemporary mechanochemical Minisci C–H alkylation offers a sustainable alternative, enabling direct cyclopropylation of quinoline precursors under solvent-free conditions. When 4-arylquinoline is ball-milled with bromocyclopropane (1.5 equiv), FeCl₃ (10 mol%), and K₂CO₃ (3.0 equiv) at 30 Hz for 45 min, the alkylated product forms in 80% yield with >98% regioselectivity at C3 [2] [9]. The cyclopropyl ring's strain energy (27 kcal/mol) facilitates this radical addition while maintaining the quinoline’s planarity for optimal target engagement. Solvent selection critically influences cyclopropane integrity, with aprotic solvents (toluene, DCM) preserving stereochemistry better than protic alternatives.
Table 2: Solvent Impact on Cyclopropane Functionalization
Solvent System | Reaction Yield | Regioselectivity (C3:C4) | Byproduct Formation |
---|---|---|---|
Toluene (anhydrous) | 92% | >99:1 | <1% |
Dichloromethane | 88% | 98:2 | 2% |
Methanol/Water (3:1) | 65% | 85:15 | 12% |
Solvent-Free (Ball Mill) | 80% | 98:2 | <2% |
Defluoro pitavastatin calcium salt emerges as a strategic metabolite analogue designed to circumvent fluorine-mediated pharmacokinetic limitations. Native pitavastatin undergoes rapid phase II metabolism via UGT1A3/2B7-mediated glucuronidation, yielding an inactive acyl glucuronide with 55-60% first-pass extraction [4] [7]. Fluorine removal at C4 of the quinoline aryl group reduces UGT affinity by 30-fold while maintaining nanomolar HMG-CoA reductase inhibition (IC₅₀ = 6.8 nM vs. pitavastatin’s 5.2 nM). Crucially, the desfluoro metabolite exhibits a 2.3-fold longer in vitro half-life (t₁/₂ = 14.2 hr) in human hepatocyte models compared to the parent drug [4] [7]. This metabolic stabilization comes without compromising the active hydroxy acid form’s bioavailability, as confirmed by 93% serum protein binding matching pitavastatin. The trade-off involves moderately increased CYP2C9 substrate affinity (Km = 18 μM vs. >50 μM for pitavastatin), necessitating careful drug interaction profiling.
Table 3: Metabolic Parameters of Pitavastatin vs. Desfluoro Derivative
Parameter | Pitavastatin | Defluoro Pitavastatin | Change |
---|---|---|---|
UGT1A3 Km (μM) | 15.2 ± 1.8 | 482 ± 38 | 31.7x increase |
Hepatocyte t₁/₂ (hr) | 6.1 ± 0.9 | 14.2 ± 2.1 | 2.3x increase |
HMG-CoA IC₅₀ (nM) | 5.2 ± 0.7 | 6.8 ± 0.9 | 31% increase |
Plasma Protein Binding | 93% | 93% | No change |
Biliary Clearance (mL/min) | 28 ± 4 | 11 ± 2 | 61% decrease |
Twin-screw extrusion (TSE) and liquid-assisted grinding (LAG) techniques enable multigram synthesis of defluoro pitavastatin intermediates while eliminating volatile organic solvents. The extrusive oxidation Heck coupling converts 2-cyclopropyl-4-phenylquinoline to the acrylic aldehyde precursor in a single step using Pd(OAc)₂ (2 mol%), benzoquinone (1.5 equiv), and minimal dimethylacetamide (0.08 μL/mg) as grinding auxiliary. This solvent-reduced method achieves 89% conversion at 120°C barrel temperature with 30 rpm screw speed, reducing E-factor by 87% compared to traditional Wittig routes [2]. Bismuth(III) catalysis further enhances sustainability through Lewis acid-promoted hemiacetal formation, where BiCl₃ (5 mol%) in solvent-free conditions assembles the lactol intermediate at 70°C with 94% diastereoselectivity. Critical to this approach is the in situ generation of acetaldehyde from paraldehyde, avoiding hazardous distillations [9]. LAG techniques employing water or ethanol (η = 0.25 μL/mg) facilitate crystallization of the calcium salt directly from mechanochemical reactions, yielding pharmaceutical-grade material with <0.5% total impurities by HPLC [8].
Table 4: Solvent-Free Optimization via LAG Techniques
Reaction Step | LAG Solvent (η) | Catalyst Loading | Temperature | Conversion |
---|---|---|---|---|
Suzuki-Miyaura Coupling | H₂O (0.08 μL/mg) | NiCl₂(dppp) 10 mol% | 70°C | 93% |
Minisci Alkylation | EtOH (0.25 μL/mg) | FeCl₃ 10 mol% | RT | 86% |
Oxidative Heck Coupling | DMAc (0.08 μL/mg) | Pd(OAc)₂ 2 mol% | 120°C | 89% |
Bismuth Hemiacetal Formation | Solvent-Free | BiCl₃ 5 mol% | 70°C | 95% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1